Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate

JAK inhibitor Azetidine scaffold Medicinal chemistry

Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS 1884338-19-5) is a heterocyclic building block with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected azetidine ring linked to a 2-chloropyrimidine moiety.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73
CAS No. 1884338-19-5
Cat. No. B2793804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate
CAS1884338-19-5
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3
InChIKeyMMDSXMCVAPDSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate CAS 1884338-19-5: A Boc-Protected Azetidine Building Block for JAK Inhibitor Synthesis


Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS 1884338-19-5) is a heterocyclic building block with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected azetidine ring linked to a 2-chloropyrimidine moiety. This compound is primarily employed as a versatile intermediate in pharmaceutical research, specifically as a scaffold in the synthesis of Janus kinase (JAK) inhibitors, as evidenced by its structural incorporation into patent-protected azetidinyl pyrimidine series targeting JAK-related diseases [1].

Why Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate Cannot Be Replaced by Generic Analogs in Drug Intermediate Synthesis


The precise substitution pattern on the azetidine and pyrimidine rings is critical for downstream synthetic utility and resulting biological activity. Simple replacement with other Boc-protected azetidines or chloropyrimidine isomers will lead to a different molecular geometry, disrupting key interactions with kinase targets. For instance, the 2-chloro position on the pyrimidine is essential for subsequent SNAr diversification reactions, while the 4-yl linkage to the azetidine's 3-position provides a specific exit vector that is fundamental to the scaffold's activity in JAK inhibitor patents [1]. Substituting the azetidine with a piperidine or pyrrolidine ring would alter the ring strain, pKa of the amine, and the spatial orientation of the pyrimidine, compromising the structure-activity relationship (SAR) established for this specific chemotype.

Quantitative Differentiation of Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate Against In-Class Alternatives: An Evidence-Based Procurement Guide


Structural Conformity to Leading JAK Inhibitor Patent Scaffolds Compared to Regioisomers

The target compound's specific substitution pattern (Boc-azetidine at the 3-position, 2-chloropyrimidine at the 4-position) is the precise core scaffold described in generic Markush structures in patent EP4363058A1 for JAK inhibitors. This is a direct match to the patent's claimed core, a feature not shared by regioisomers like tert-butyl 3-(4-chloropyrimidin-2-yl)azetidine-1-carboxylate or 2-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate, which would produce compounds falling outside the core claim scope [1].

JAK inhibitor Azetidine scaffold Medicinal chemistry Structure-activity relationship

Commercially Verified Minimum Purity Benchmark vs. Unspecified Bulk Alternatives

Reputable vendors consistently report a minimum purity of 95% for this compound, verified via NMR, HPLC, or GC as part of batch-specific quality control . In contrast, many alternative building blocks from non-specialist suppliers lack batch-specific analytical certificates, introducing uncertainty in reaction stoichiometry and impurity profiles.

Chemical purity Quality control Procurement benchmark

Rotatable Bond Count and Conformational Rigidity vs. Flexible Piperidine Analogs

The target compound possesses one rotatable bond (between the azetidine and pyrimidine rings), as indicated by its computed structural properties . This provides a degree of conformational flexibility while maintaining significant rigidity from the azetidine ring. In comparison to the piperidine analog (tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate), which has a more flexible six-membered ring and an additional rotatable bond, the target compound offers a more constrained scaffold. This is a class-level inference, as azetidines are generally recognized for providing conformational rigidity in medicinal chemistry.

Conformational restriction Ligand efficiency Drug design

Recommended Industrial Use Scenarios for Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate Based on Differentiated Evidence


Synthesis of Patent-Protected Azetidinyl Pyrimidine JAK Inhibitor Libraries

The primary application is as a key intermediate for constructing compound libraries based on the azetidinyl pyrimidine scaffold described in patent EP4363058A1. Its structure exactly matches the core Markush formula, making it the ideal starting material for SAR exploration around JAK, ROCK, and other kinase targets. Procuring this specific building block ensures the resulting analogs fall within the claimed IP space [1].

Medicinal Chemistry Campaigns Focused on Conformational Restriction

This compound is a strategic choice for programs aiming to replace flexible linear or piperidine-based linkers with a more constrained azetidine core. The azetidine ring's inherent rigidity, as inferred from its structure, can be leveraged to improve the ligand efficiency and selectivity of a lead series.

Reliable Small-Scale Parallel Synthesis and Reaction Optimization

For laboratories that require high batch-to-batch consistency, sourcing this compound from reputable vendors providing 95% purity with batch-specific QC data (NMR, HPLC) is critical. This ensures reproducible results in small-scale parallel chemistry or when optimizing key SNAr or coupling reactions, eliminating the variable of intermediate quality .

Quote Request

Request a Quote for Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.